molecular formula C11H10N2O3 B107217 2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine CAS No. 15726-40-6

2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine

Cat. No. B107217
CAS RN: 15726-40-6
M. Wt: 218.21 g/mol
InChI Key: OMQCIMRXTOGWRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine, also known as M4DH, is a pyrimidine derivative that has gained attention in the scientific community due to its potential therapeutic applications. M4DH has been shown to have various biochemical and physiological effects, and its mechanism of action has been extensively studied.

Scientific Research Applications

2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and cardiovascular diseases. In cancer research, 2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine has been shown to protect against oxidative stress and inflammation, which are common factors in neurodegenerative diseases. In cardiovascular diseases, 2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine has been shown to have vasodilatory effects and improve endothelial function.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, which is involved in cell growth and differentiation. Additionally, 2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor effects. 2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the levels of reactive oxygen species (ROS) in cells. Additionally, 2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine in lab experiments is its relatively low toxicity and high solubility in water and ethanol. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which may affect its efficacy and safety in vivo.

Future Directions

There are several future directions for the research on 2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine. One direction is to investigate its potential therapeutic applications in other fields, such as diabetes and inflammation. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to determine its optimal dosage and administration route. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets.

Synthesis Methods

2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine can be synthesized through a multistep process that involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate, followed by the reaction with urea and hydrochloric acid. The resulting product is then purified through recrystallization. The final product is a white crystalline powder that is soluble in water and ethanol.

properties

CAS RN

15726-40-6

Product Name

2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

4-hydroxy-2-(4-methoxyphenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C11H10N2O3/c1-16-8-4-2-7(3-5-8)11-12-9(14)6-10(15)13-11/h2-6H,1H3,(H2,12,13,14,15)

InChI Key

OMQCIMRXTOGWRU-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC(=CC(=O)N2)O

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CC(=O)N2)O

synonyms

6-HYDROXY-2-(4-METHOXYPHENYL)-4(3H)-PYRIMIDINONE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.